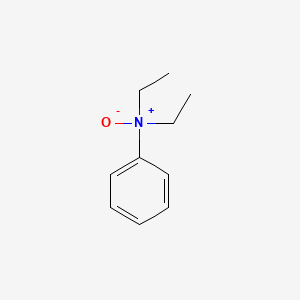

N,N-Diethylbenzenamine N-oxide

CAS No.: 826-42-6

Cat. No.: VC20286034

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826-42-6 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | N,N-diethylbenzeneamine oxide |

| Standard InChI | InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | VHLGRKTXILMMPF-UHFFFAOYSA-N |

| Canonical SMILES | CC[N+](CC)(C1=CC=CC=C1)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

N,N-Diethylbenzenamine N-oxide is hypothesized to have the molecular formula C10H15NO, derived by replacing the methyl groups in N,N-dimethylaniline N-oxide (C8H11NO) with ethyl substituents. This substitution increases the molecular weight from 137.18 g/mol (dimethyl analog) to approximately 165.23 g/mol, accounting for the additional ethyl carbons and hydrogens.

Crystallographic and Spectroscopic Data

While no crystallographic data for N,N-diethylbenzenamine N-oxide are available, its dimethyl counterpart exhibits a melting point of 152°C when dissolved in carbon tetrachloride . The nitrogen-oxygen bond in amine oxides typically displays characteristic infrared (IR) absorption bands near 930–960 cm⁻¹, corresponding to N→O stretching vibrations . Nuclear magnetic resonance (NMR) spectra would likely show downfield shifts for the N-oxide proton due to electron withdrawal by the oxygen atom.

Synthesis and Chemical Reactivity

Synthetic Pathways

Amine oxides are commonly synthesized via the oxidation of tertiary amines. For N,N-diethylaniline, this would involve reacting the parent amine with oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA). The dimethyl analog, N,N-dimethylaniline N-oxide, is produced through similar methods, yielding a stable crystalline product .

Example Reaction:

Downstream Applications

Amine oxides serve as intermediates in organic synthesis. For instance, N,N-dimethylaniline N-oxide is a precursor to 2-(dimethylamino)phenol, a compound used in dye manufacturing . By analogy, N,N-diethylbenzenamine N-oxide could participate in similar coupling reactions or act as a ligand in coordination chemistry.

Physicochemical Properties

Solubility and Stability

The dimethyl analog demonstrates solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chlorinated solvents (e.g., carbon tetrachloride) . The diethyl variant is expected to exhibit reduced solubility in water due to increased hydrophobic character from the ethyl groups. Stability studies on related compounds suggest susceptibility to thermal decomposition above 200°C, releasing nitric oxide (NO) or reverting to the parent amine under reducing conditions .

Acid-Base Behavior

The pKa of N,N-dimethylaniline N-oxide is 4.50 ± 0.20, indicating weak basicity at the oxygen atom . Substituting methyl with ethyl groups may slightly lower the pKa due to enhanced inductive electron donation, though experimental validation is required.

Toxicological and Regulatory Considerations

Acute Toxicity Data

While no direct toxicity data exist for N,N-diethylbenzenamine N-oxide, structurally similar compounds like 4-(2,5-dihydro-2,2-dimethyl-4-phenyl-5-oxazolyl)-N,N-dimethylbenzenamine N-oxide (CAS 99052-48-9) exhibit an oral LD50 of >5,000 mg/kg in mice, suggesting low acute toxicity .

Research Gaps and Future Directions

Unexplored Synthetic Routes

The diethyl variant’s synthesis remains unreported in the literature. Exploring microwave-assisted oxidation or catalytic methods could enhance yield and purity.

Applications in Material Science

Amine oxides are under investigation as surfactants and corrosion inhibitors. Computational studies (e.g., density functional theory) could predict the diethyl compound’s efficacy in these roles compared to its dimethyl counterpart.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume